Lycopene-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

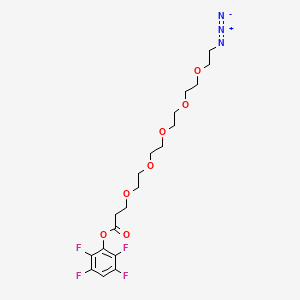

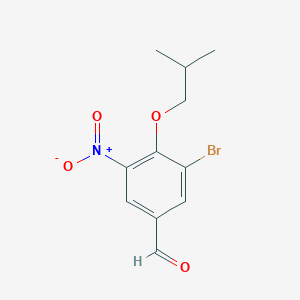

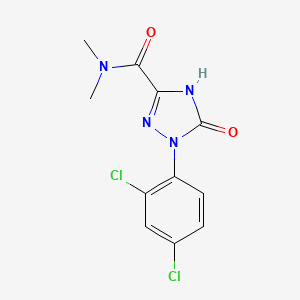

Lycopene-d6 is a deuterated form of lycopene, a naturally occurring carotenoid responsible for the red color in tomatoes, watermelons, and other fruits. Lycopene is known for its potent antioxidant properties and its role in reducing the risk of certain chronic diseases, including cardiovascular diseases and various types of cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Lycopene-d6 involves the incorporation of deuterium atoms into the lycopene molecule. This can be achieved through various methods, including:

Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms in lycopene with deuterium using deuterated solvents and catalysts under controlled conditions.

Chemical Synthesis: this compound can be synthesized by starting with deuterated precursors and following a series of chemical reactions to build the lycopene structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated starting materials. The process includes:

Extraction and Purification: Lycopene is extracted from natural sources or synthesized chemically, followed by purification to obtain high-purity this compound.

Deuteration: The purified lycopene undergoes deuteration through chemical reactions to replace hydrogen atoms with deuterium.

Analyse Chemischer Reaktionen

Types of Reactions: Lycopene-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides, alcohols, and other oxidation products.

Isomerization: Exposure to heat, light, or certain catalysts can cause isomerization of this compound, converting it from trans to cis forms.

Addition Reactions: this compound can participate in addition reactions with halogens and other electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and ozone are commonly used oxidizing agents.

Isomerization Conditions: Heat, light, and acidic or basic catalysts can induce isomerization.

Addition Reagents: Halogens such as chlorine and bromine are used in addition reactions.

Major Products:

Oxidation Products: Epoxides, alcohols, and ketones.

Isomerization Products: Cis-isomers of this compound.

Addition Products: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Lycopene-d6 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in studies of lycopene metabolism and degradation.

Biology: Investigated for its antioxidant properties and its role in cellular protection against oxidative stress.

Medicine: Studied for its potential in reducing the risk of chronic diseases such as cancer and cardiovascular diseases.

Industry: Used in the development of functional foods and nutraceuticals with enhanced health benefits.

Wirkmechanismus

Lycopene-d6 exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and protects cells from oxidative damage. The molecular targets and pathways involved include:

Enzymatic Antioxidant Defense: this compound upregulates the expression of antioxidant enzymes such as superoxide dismutase and catalase.

Non-Enzymatic Antioxidant Defense: this compound directly interacts with ROS, neutralizing them and preventing cellular damage.

Vergleich Mit ähnlichen Verbindungen

Lycopene-d6 is unique due to its deuterated nature, which makes it a valuable tool in research. Similar compounds include:

Lycopene: The non-deuterated form, widely studied for its health benefits.

Beta-Carotene: Another carotenoid with antioxidant properties, but with different metabolic pathways and health effects.

Astaxanthin: A carotenoid with potent antioxidant activity, used in various health supplements.

This compound stands out due to its stability and utility in tracing metabolic pathways, making it a crucial compound in scientific research.

Eigenschaften

Molekularformel |

C40H56 |

|---|---|

Molekulargewicht |

542.9 g/mol |

IUPAC-Name |

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,23,27,31-hexamethyl-14,19-bis(trideuteriomethyl)dotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |

InChI |

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+/i5D3,6D3 |

InChI-Schlüssel |

OAIJSZIZWZSQBC-ZSHYIBOXSA-N |

Isomerische SMILES |

[2H]C(/C(=C\C=C\C=C(/C([2H])([2H])[2H])\C=C\C=C(\C=C\C=C(\CCC=C(C)C)/C)/C)/C=C/C=C(/C=C/C=C(/CCC=C(C)C)\C)\C)([2H])[2H] |

Kanonische SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

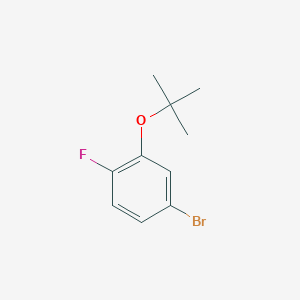

![4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinepropanol](/img/structure/B13712413.png)

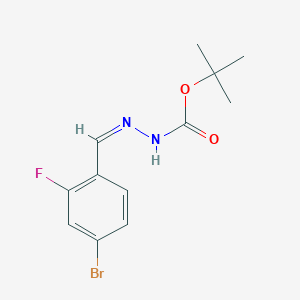

![2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide](/img/structure/B13712451.png)

![all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B13712494.png)